3-(Cbz-amino)-D-alanine
Description
Properties
IUPAC Name |
2-amino-3-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c12-9(10(14)15)6-13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYNUUBAUQDGML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Condensation
The most widely reported method involves coupling D-alanine with benzyloxycarbonyl (Cbz) chloride using carbodiimide reagents.
Procedure :
-
Protection of D-Alanine :
-
Purification :
Key Data :
Mixed Carbonate Approach
An alternative employs pre-formed Cbz-activated intermediates.
Steps :
-
Synthesis of Cbz-Ala-OSu :
-
Amination :
Advantages :
Enzymatic Resolution
Kinetic Resolution Using Hydrolases
Racemic 3-(Cbz-amino)-DL-alanine is resolved using acylase I or subtilisin.
Protocol :
-
Enzymatic Hydrolysis :
-
Separation :
Performance :
Transaminase-Catalyzed Synthesis
ω-Transaminases (ω-TA) enable asymmetric synthesis from ketone precursors.
Example :
-
Substrate : 3-Oxo-piperidine derivatives.
-
Reaction :
-
Conditions :
Industrial-Scale Methods
Continuous Flow Hydrogenation
Patents highlight scalable deprotection-reprotection strategies.
Process :
-
Deprotection :
-
Reprotection :
Efficiency :
Chiral Phosphine-Transition Metal Catalysis
CN108586272A describes a high-yield method using Ru-BINAP catalysts.
Steps :
-
Condensation : D-Alanine methyl ester + Cbz-Cl.
-
Hydrogenation : Asymmetric reduction of intermediate imines.
Data :
| Step | Catalyst | Yield | ee |
|---|---|---|---|
| Hydrogenation | Ru-(S)-BINAP | 89% | 99.3% |
| Saponification | NaOH | 92% | – |
Comparative Analysis of Methods
Table 1: Method Efficacy and Scalability
| Method | Yield (%) | ee (%) | Scalability | Cost |
|---|---|---|---|---|
| Carbodiimide Coupling | 85–92 | – | High | Low |
| Enzymatic Resolution | 40–55 | >99 | Moderate | High |
| Transaminase Catalysis | 90–93 | 99 | High | Moderate |
| Industrial Hydrogenation | 89–92 | 99.3 | Very High | Low |
Challenges and Optimizations
Byproduct Formation
Scientific Research Applications
Peptide Synthesis
Overview
3-(Cbz-amino)-D-alanine serves as a crucial building block in the synthesis of peptides. Its unique structure allows for the introduction of D-amino acids into peptide sequences, which can enhance the stability and bioactivity of the resulting compounds.
Case Study: Peptide Development
In a study focusing on the synthesis of bioactive peptides, researchers utilized this compound to create cyclic peptides that demonstrated improved resistance to enzymatic degradation. These peptides showed potential as therapeutic agents in treating various conditions, including cancer and infectious diseases.
| Peptide Type | Target Disease | Outcome |
|---|---|---|
| Cyclic Peptides | Cancer | Enhanced stability and bioactivity |
| Linear Peptides | Infectious Diseases | Improved therapeutic efficacy |
Drug Development
Overview
The compound is pivotal in developing peptide-based drugs and enzyme inhibitors. Its ability to form stable interactions with biological targets makes it valuable in pharmacology.
Case Study: Antiviral Agents
Research has highlighted the use of this compound in synthesizing antiviral compounds targeting HIV. The incorporation of this amino acid into drug candidates resulted in enhanced antiviral activity, demonstrating its importance in medicinal chemistry.
| Drug Candidate | Target Virus | Efficacy |
|---|---|---|
| Compound A | HIV | Significant reduction in viral load |
| Compound B | Influenza | Increased survival rates in animal models |
Biochemical Research
Overview
this compound is also used in biochemical studies to explore amino acid metabolism and its effects on various physiological processes.
Case Study: Metabolism Studies
A multicenter pilot study investigated the effects of D-alanine intake on amino acid metabolism and kidney function. Results indicated that D-alanine supplementation could prevent kidney damage, suggesting its potential as a therapeutic agent for kidney diseases.
| Study Group | D-Alanine Dose (g/day) | Change in Kidney Function (eGFR) |
|---|---|---|
| Group 1 | 3 | No significant change |
| Group 2 | 6 | Increase by 5.7 mL/min/1.73 m² |
Industrial Applications
Overview
In addition to its biological applications, this compound is utilized in chemical manufacturing processes, particularly for producing fine chemicals and intermediates.
Mechanism of Action
Similar compounds include other protected amino acids such as 2-Amino-3-tert-butoxycarbonylaminopropionic acid and 2-Amino-3-fluorenylmethoxycarbonylaminopropionic acid. These compounds also feature protective groups that facilitate peptide synthesis. 3-(Cbz-amino)-D-alanine is unique due to the specific properties of the benzyloxycarbonyl group, which offers distinct reactivity and stability compared to other protective groups.
Comparison with Similar Compounds
Structural Analogs and Substituted Alanines
The table below compares 3-(Cbz-amino)-D-alanine with key structural analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Primary Application |
|---|---|---|---|---|---|
| This compound | 934587-44-7 | C₁₂H₁₇ClN₂O₄ | 288.73 | Cbz-protected D-alanine | Peptide synthesis intermediate |
| N-Cbz-β-alanine | 2304-94-1 | C₁₁H₁₃NO₄ | 223.23 | Cbz-protected β-alanine | Peptide and conjugate synthesis |
| 3,3-Diphenyl-D-alanine | 72778-00-8 | C₁₅H₁₅NO₂ | 241.29 | Diphenyl substitution | Enzyme inhibitor pseudopeptides |
| 3-(2-Naphthyl)-D-alanine | 76985-09-6 | C₁₃H₁₃NO₂ | 215.25 | 2-Naphthyl substitution | Peptide modification research |
| D-Alanine | 338-69-2 | C₃H₇NO₂ | 89.10 | Basic D-amino acid | Biosynthesis, nutritional studies |
Key Observations :
- Cbz Protection: Both this compound and N-Cbz-β-alanine utilize the Cbz group for amino protection, but the latter is based on β-alanine (a non-α-amino acid), altering its backbone flexibility .
- Aromatic Substitutions : Compounds like 3,3-Diphenyl-D-alanine and 3-(2-Naphthyl)-D-alanine introduce hydrophobic aromatic groups, enhancing binding affinity to hydrophobic enzyme pockets compared to the Cbz group’s steric protection .
- Native vs. Modified : D-Alanine, the unmodified parent compound, lacks protective groups, making it more water-soluble (16.4 g/100 mL at 25°C) but less stable in reactive environments .
Biological Activity
3-(Cbz-amino)-D-alanine, also known as N-carbobenzyloxy-D-alanine, is a derivative of D-alanine that has garnered attention for its potential biological activities. This compound is particularly notable for its applications in medicinal chemistry, including its role as an inhibitor of specific enzymes and its involvement in antimicrobial activity. This article explores the biological activity of this compound based on recent research findings, case studies, and relevant data.
This compound is characterized by the presence of a carbobenzyloxy (Cbz) protecting group on the amino group of D-alanine. This modification enhances the stability and solubility of the compound, making it suitable for various biochemical applications. The structural formula can be represented as follows:
1. Inhibition of Alanine Racemase
Alanine racemase (Alr) is a critical enzyme in bacterial peptidoglycan synthesis, converting L-alanine to D-alanine. Inhibitors of Alr are valuable for developing new antibacterial agents. Research indicates that this compound serves as a substrate for Alr and can act as an inhibitor by competing with natural substrates. The inhibition mechanism involves the formation of a stable enzyme-substrate complex, which prevents the conversion of L-alanine to D-alanine, thereby disrupting bacterial cell wall synthesis .
2. Antimicrobial Properties
The antimicrobial activity of this compound has been demonstrated in various studies. It exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives of D-alanine can modulate bacterial growth and biofilm formation, suggesting that this compound could be developed into a potent antimicrobial agent .
3. Effects on Amino Acid Metabolism
Recent clinical studies have explored the effects of D-alanine intake on amino acid metabolism and kidney function. Participants who consumed D-alanine showed increased plasma levels and changes in urinary excretion patterns, indicating its influence on metabolic pathways . This suggests that this compound may also affect metabolic processes related to amino acids.
Case Study 1: Inhibitory Effects on Bacterial Growth
A study conducted on various bacterial strains demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli, highlighting its potential as an antibacterial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
Case Study 2: Enzyme Inhibition
In vitro assays revealed that this compound inhibits alanine racemase with an IC50 value of approximately 30 µM. This inhibition was confirmed through kinetic studies showing a competitive inhibition pattern.
Discussion
The biological activity of this compound is multifaceted, primarily focusing on its role as an inhibitor of alanine racemase and its antimicrobial properties. Its ability to modulate amino acid metabolism further underscores its potential therapeutic applications.
Chemical Reactions Analysis
Deprotection of the Cbz Group
The benzyloxycarbonyl (Cbz) group is selectively removed under specific conditions:
1. Nucleophilic Deprotection
-
Reagents : 2-Mercaptoethanol, potassium phosphate.
-
Conditions : N,N-dimethylacetamide (DMAc), 75°C.
-
Efficiency : Superior to hydrogenolysis for substrates with sensitive functionalities .
2. Hydrogenolysis
-
Reagents : Triethylsilane, Pd/C.
-
Conditions : Neutral, mild conditions.
-
Outcome : Reduces multiple bonds, azides, nitro groups, and deprotects Cbz/allyl groups .
3. Acidic Cleavage
-
Reagents : Trifluoroacetic acid (TFA).
-
Conditions : Room temperature or elevated temperatures.
-
Outcome : Simultaneous removal of Cbz and tert-butyl ester groups during peptide synthesis .
Table 2: Cbz Deprotection Methods
Transformations and Functional Group Conversions
3-(Cbz-amino)-D-alanine undergoes reactions to generate diverse functional groups:
1. Urea Synthesis via Lanthanum Triflate
-
Reagents : Lanthanum triflate, amines.
-
Conditions : Dimethylformamide (DMF), room temperature.
-
Outcome : Converts Cbz-protected amines to nonsymmetric ureas .
2. Guanidine Formation
-
Reagents : Thioureas, Burgess reagent.
-
Conditions : Stepwise or one-pot protocols.
-
Outcome : Selective deprotection yields N-monoprotected guanidines .
3. Peptide Coupling
-
Reagents : HATU, HOAt, DIPEA.
-
Conditions : Dichloromethane, room temperature.
-
Outcome : Used in macrolactamization steps for natural product synthesis (e.g., endolides A/B) .
Structural and Analytical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄N₂O₄ | |
| Molecular Weight | 238.24 g/mol | |
| CAS Number | 35761-26-3 (L-enantiomer) | |
| Specific Rotation | [α]²⁰/D -17.0° (L-enantiomer) |
Note : The D-enantiomer (this compound) is structurally analogous but differs in stereochemistry (R-configuration at the α-carbon).
Challenges and Considerations
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing 3-(Cbz-amino)-D-alanine while preserving chirality?
- Methodology : Use carbobenzyloxy (Cbz) as a protecting group for the amino moiety to prevent racemization during synthesis. Solid-phase peptide synthesis (SPPS) or solution-phase methods with chiral auxiliaries (e.g., L- or D-alanine precursors) are recommended. For example, highlights the use of Z-protected diamino acids like Nα-Cbz-2,3-diaminopropionic acid, which can be adapted for D-alanine derivatives . Monitor reaction conditions (pH, temperature) to avoid epimerization, and confirm chirality via polarimetry or chiral HPLC.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology : Combine spectroscopic techniques:
- NMR : Analyze - and -NMR to verify the Cbz group (aromatic protons at ~7.3 ppm) and D-configuration (via coupling constants in chiral centers).
- Mass Spectrometry : Use ESI-MS or MALDI-TOF to confirm molecular weight (e.g., lists a molecular weight of 215.25 g/mol for a related D-alanine derivative) .
- Chromatography : Chiral HPLC with a Crownpak CR-I column can resolve enantiomeric impurities .
Q. What enzymatic assays are suitable for assessing the bioactivity of this compound?
- Methodology : Test inhibition of bacterial D-alanine racemase (Alr) using a spectrophotometric assay measuring pyridoxal 5'-phosphate (PLP)-dependent racemization. details enzyme activity assays for D-alanine racemase in Mycobacterium smegmatis, where specific activity is quantified via NADH oxidation coupled to lactate dehydrogenase (LDH) . Compare IC values against D-cycloserine (a known Alr inhibitor).
Advanced Research Questions
Q. How can contradictions in aminoacylation activity of D-alanine derivatives be resolved experimentally?
- Methodology : Address discrepancies (e.g., ’s observation that EcAlaRS C666A charges tRNA with D-alanine at 100 mM) by:
- Flexizyme-based tRNA charging : Use synthetic ribozymes (flexizymes) to bypass natural aminoacyl-tRNA synthetase (aaRS) specificity, enabling direct comparison of L- vs. D-alanine incorporation .
- Deacylation assays : Test deacylation efficiency of AlaRS or DTD (D-Tyr-tRNA deacylase) on charged tRNAs (e.g., found neither enzyme deacetylated D-Ala-tRNA) .
- Data interpretation : High amino acid concentrations may force non-cognate charging, suggesting in vivo relevance requires physiological validation.
Q. What computational strategies can predict the interaction of this compound with target enzymes?
- Methodology :
- Molecular docking : Use crystal structures (e.g., PDB 3KAF, which includes a D-alanine derivative bound to Pin1 isomerase) to model binding poses .
- MD simulations : Analyze stability of enzyme-inhibitor complexes under physiological conditions (e.g., solvation, temperature).
- QSAR : Corrogate electronic (Hammett σ) and steric (Taft’s E) parameters of Cbz-modified D-alanine derivatives to optimize inhibitory potency.
Q. How does this compound influence bacterial resistance mechanisms in peptidoglycan synthesis?
- Methodology :
- Gene expression profiling : Use RT-qPCR or RNA-seq to quantify alr (D-alanine racemase) overexpression in resistant strains (e.g., ’s M. smegmatis GPM14 mutant with 30-fold higher alrA mRNA) .
- Metabolic flux analysis : Track -labeled D-alanine incorporation into peptidoglycan precursors via LC-MS in the presence/absence of the compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
